N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1638760-48-1 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
UOACJTUESYAAGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CNC2=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Analogues
Synthesis of Substituted Pyrrolo[2,3-b]pyridine Derivatives
Multi-Step Organic Synthesis Routes
The synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its analogues is typically achieved through multi-step sequences that strategically build the molecule's core structure and introduce desired functional groups. A common and effective strategy involves the sequential application of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. nih.gov
One established route commences with a pre-functionalized pyrrolopyridine core, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. nih.gov This intermediate allows for selective C-C and C-N bond formations. The synthesis often proceeds via the following key steps:
Protection of the Pyrrole (B145914) Nitrogen : To prevent unwanted side reactions and to modulate the electronic properties of the ring system, the pyrrole nitrogen is first protected. The trimethylsilylethoxymethyl (SEM) group is frequently employed for this purpose.
Chemoselective Suzuki-Miyaura Cross-Coupling : With the nitrogen protected, a Suzuki-Miyaura coupling is performed to introduce a substituent at the C-2 position. The reaction demonstrates high chemoselectivity, with the palladium catalyst preferentially undergoing oxidative addition at the more reactive C-2 iodo-substituent over the C-4 chloro-substituent. nih.gov
Buchwald-Hartwig Amination : Following the C-2 functionalization, the amino group is introduced at the C-4 position via a Buchwald-Hartwig amination. This reaction couples the 4-chloro-pyrrolopyridine intermediate with the desired amine, in this case, methylamine, to form the C-N bond. nih.gov
Deprotection : The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target compound.
This strategic order of reactions is crucial, as attempts to perform the amination on the 2-iodo intermediate can be unsuccessful, leading to reduction at the C-2 position instead of the desired amination at C-4. nih.gov This highlights the importance of reaction sequence in the successful synthesis of complex heterocyclic molecules.
Protecting Group Strategies in Pyrrolopyridine Synthesis
The use of protecting groups, particularly on the pyrrole nitrogen, is essential in the synthesis of pyrrolopyridine derivatives. nih.gov These groups prevent N-deprotonation, reduce the electron-rich nature of the pyrrole ring to avoid oxidative degradation, and can direct the regioselectivity of subsequent reactions. nih.govresearchgate.net
Trimethylsilylethoxymethyl (SEM) Protection and Deprotection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for the pyrrole nitrogen in the synthesis of 7-azaindoles. nih.govnih.gov
Protection: The SEM group is typically introduced by treating the N-H pyrrolopyridine with SEM-Cl in the presence of a base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF).
Utility: The SEM group is valuable because it is stable under many reaction conditions, including those used for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov Its directing properties have also been found suitable for processes like directed lithiation.
Deprotection: The removal of the SEM group is often challenging and typically requires a two-step procedure. nih.gov
Step 1 (Acidic): Treatment with a strong acid, such as trifluoroacetic acid (TFA).
Step 2 (Basic): Subsequent treatment with a base, like aqueous sodium bicarbonate (NaHCO₃).
A significant complication during SEM deprotection is the release of formaldehyde, which can lead to the formation of various side products. One notable side product is a tricyclic eight-membered 7-azaindole (B17877), which can become the main product under certain conditions, such as extended reaction times in TFA. nih.gov
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features & Challenges |
| SEM | SEM-Cl, NaH, THF | 1. TFA2. aq. NaHCO₃ | Stable in cross-coupling; directs lithiation; deprotection can be challenging, leading to side products from formaldehyde release. nih.gov |
Triisopropylsilyl (TIPS) Protection
The triisopropylsilyl (TIPS) group is another silyl-based protecting group utilized in pyrrole chemistry. Its steric bulk provides robust protection for the nitrogen atom.
Protection: The TIPS group is introduced by reacting the pyrrole with triisopropylsilyl chloride (TIPS-Cl) in the presence of a suitable base.
Utility: The TIPS group has been successfully employed in the synthesis of pyrrolopyridine derivatives. For instance, 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been used as a key intermediate in nucleophilic aromatic substitution (SNAr) reactions to introduce amine substituents at the C-4 position. acs.org The electron-withdrawing nature of silyl groups on the pyrrole nitrogen can facilitate such reactions.
Deprotection: Removal of the TIPS group is generally achieved under fluoride-mediated conditions. Reagents such as tetrabutylammonium fluoride (TBAF) in a solvent like THF are effective for cleaving the N-Si bond. sci-hub.se
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |
| TIPS | TIPS-Cl, Base | TBAF, THF | Sterically bulky; used in intermediates for SNAr reactions. acs.orgsci-hub.se |
tert-Butylcarbonate (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis, and its use has been extended to pyrrole and its derivatives. nih.gov
Protection: The Boc group is readily introduced onto the pyrrole nitrogen by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP). A facile one-step synthesis of N-Boc pyrrole can also be achieved through the condensation of O-tert-butyl carbamate with 2,5-dimethoxytetrahydrofuran. nih.gov
Utility: N-Boc protected pyrroles are valuable intermediates. For example, Boc-protected pyrrole boronic acid has been used in Suzuki coupling reactions to synthesize pyrrole-pyridine based structures. beilstein-journals.org N-alkoxycarbonyl protection, including Boc, can endow the pyrrole ring with distinct reactivity compared to other protecting groups like N-sulfonyl groups, influencing the regioselectivity of reactions such as acylation. nih.gov
Deprotection: The Boc group is characteristically acid-labile. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |
| Boc | Boc₂O, DMAP | TFA, DCM or HCl, MeOH | Widely used; influences reactivity and regioselectivity; easily removed with acid. nih.govbeilstein-journals.org |
Chemical Transformations of Pyrrolopyridine Scaffolds
Once the core pyrrolopyridine scaffold is synthesized, it can undergo various chemical transformations to introduce further complexity and functionality.
Oxidation Reactions
Oxidation of the 7-azaindole scaffold can be a strategic step to enable further functionalization, particularly of the pyridine (B92270) ring. A common transformation is the oxidation of the pyridine nitrogen to form an N-oxide. pharmablock.com
N-Oxide Formation: This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide activates the pyridine ring for subsequent reactions. For example, treatment of a 7-azaindole N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom selectively at the C-4 position. pharmablock.com Another reagent system used for N-oxide formation is hydrogen peroxide (H₂O₂) with a methyltrioxorhenium (MTO) catalyst. pharmablock.com
Aromatization: In related heterocyclic systems, oxidation is used for aromatization. For instance, tetrahydro-β-carbolines, which share a fused heterocyclic system, can be aromatized to the corresponding β-carbolines using oxidizing agents like potassium permanganate (KMnO₄) or sulfur in a high-boiling solvent like xylene. nbuv.gov.ua
Oxidative Coupling: In the synthesis of the 7-azaindole ring itself, oxidants play a crucial role. In rhodium(III)-catalyzed syntheses, silver additives (e.g., Ag⁺) are used as external oxidants. These agents are believed to oxidize rhodium intermediates, accelerating key steps like C-H activation and reductive elimination, thereby promoting the catalytic cycle and increasing reaction efficiency. nih.gov
| Transformation | Reagents | Product/Purpose |
| N-Oxidation | mCPBA or H₂O₂/MTO | 7-Azaindole N-oxide; activation for further functionalization (e.g., chlorination). pharmablock.com |
| Aromatization | KMnO₄ or Sulfur | Aromatic β-carboline from tetrahydro-β-carboline. nbuv.gov.ua |
| Catalyst Regeneration | Ag⁺ salts | Oxidation of Rh(I) to Rh(III) in catalytic synthesis of 7-azaindoles. nih.gov |
Reduction Reactions
Reduction reactions are pivotal in the synthesis of functionalized 7-azaindole derivatives, often employed to convert nitro groups into amines, which can then be further modified.
One common strategy involves the reduction of a nitro-substituted precursor. For instance, in the synthesis of a 4-amino-7-azaindole derivative, a nitro group can be reduced to a primary amine using zinc dust in acetic acid. nih.gov This transformation is a key step that installs the amino functionality onto the pyridine ring of the azaindole core, which is then available for subsequent reactions such as acylation. nih.gov
Another approach utilizes catalytic hydrogenation. The reductive cyclization of enamines, formed from 4-methyl-3-nitropyridines, can be achieved using various reducing agents like Palladium on carbon (Pd/C) with hydrogen gas, Raney Nickel, or iron in the presence of ammonium chloride, leading to the formation of the pyrrolo[2,3-c]pyridine (6-azaindole) ring system with high yields. nbuv.gov.ua Similarly, catalytic hydrogenation has been used to convert a nitrile group to a primary amine in the synthesis of 7-azatryptamine. researchgate.net
A summary of representative reduction reactions is presented below.
| Precursor Type | Reducing Agent(s) | Product Functionality | Reference |
| Nitro-substituted 7-azaindole | Zinc, Acetic Acid | Amino-substituted 7-azaindole | nih.gov |
| Enamine from 3-nitropyridine | Pd/C, H2; Ra-Ni; Fe, NH4Cl | 2,3-unsubstituted 6-azaindole | nbuv.gov.ua |
| 2-(7-azaindol-3-yl)acetonitrile | Catalytic Hydrogenation | 7-azatryptamine | researchgate.net |
Functionalization and Substitution Reactions
Functionalization and substitution reactions are essential for elaborating the core 7-azaindole structure to build complex molecules with desired properties. Metal-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.netnih.gov
The Suzuki-Miyaura cross-coupling is widely used to introduce aryl or heteroaryl substituents onto the azaindole ring. researchgate.net A key strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction is typically catalyzed by a palladium complex, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and proceeds with high selectivity for the more reactive C-I bond over the C-Cl bond. nih.gov
Following the introduction of the C-2 substituent, the C-4 position can be functionalized using a Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the formation of a C-N bond, coupling a secondary amine (like N-methylamine) to the 4-position of the azaindole ring. nih.gov The choice of ligand, such as RuPhos, is critical for the success of this transformation. nih.gov
Direct arylation reactions, which form C-C bonds by activating a C-H bond, also represent a powerful functionalization tool. By employing N-oxide activation of the pyridine ring, regioselective direct arylation of 6- and 7-azaindoles can be achieved at the azine ring using a Pd(OAc)2/DavePhos catalyst system. acs.org
The table below summarizes key functionalization reactions for 7-azaindole analogues.
| Reaction Type | Position(s) | Reagents/Catalyst System | Product Type | Reference |
| Suzuki-Miyaura Coupling | C-2 | Arylboronic acid, Pd2(dba)3, K2CO3 | 2-Aryl-4-chloro-7-azaindole | nih.gov |
| Buchwald-Hartwig Amination | C-4 | Secondary amine, Pd(OAc)2, RuPhos | 4-Amino-2-aryl-7-azaindole | nih.gov |
| Direct C-H Arylation | Azine Ring | Aryl bromide, Pd(OAc)2, DavePhos | Arylated 7-azaindole | acs.org |
| Suzuki-Miyaura Coupling | C-7 | Boronic acid, XPhos-PdG2, K3PO4 | 7-Aryl-6-azaindole | researchgate.net |
Cyclization Reactions
Cyclization reactions are fundamental to the construction of the bicyclic pyrrolopyridine core itself. These methods often involve forming the pyrrole ring onto a pre-existing pyridine precursor or vice versa. nih.govnbuv.gov.ua
One of the most versatile methods is the Fischer indole (B1671886) synthesis , which can be adapted for azaindoles. However, transition metal-catalyzed cyclizations have become increasingly prevalent. For example, the Sonogashira coupling of an aminohalopyridine with a terminal alkyne, followed by an acid-catalyzed ring closure, affords the 7-azaindole skeleton. nih.gov
Intramolecular cyclization of appropriately substituted precursors is another powerful strategy. A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, using tris(trimethylsilyl)silane (TTMSS) as a radical mediator, has been developed to synthesize novel polycyclic systems containing the pyrrolopyridine motif. nih.gov
Furthermore, intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters can lead to various fused heterocyclic systems, including pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine can proceed via a 6-exo-dig or 6-endo-dig cyclization pathway to form the fused ring system. beilstein-journals.org Another approach involves a cyclo-condensation reaction between 2-amino-1H-pyrrole-3-carbonitrile derivatives and compounds like acetylacetone in the presence of acid to construct the substituted 1H-pyrrolo[2,3-b]pyridine core. researchgate.net
Examples of cyclization strategies are outlined in the table below.
| Cyclization Strategy | Key Precursors | Reagents/Conditions | Resulting System | Reference |
| Sonogashira Coupling/Ring Closure | Amino-halopyridine, terminal alkyne | CuI/Pd(PPh3)4, then TFA/TFAA | 7-Azaindole | nih.gov |
| Free-Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salt | (TMS)3SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.gov |
| Nucleophilic Cyclization | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate | Hydrazine monohydrate | Pyrrolopyrazinone | beilstein-journals.org |
| Cyclo-condensation | 2-Amino-1H-pyrrole-3-carbonitrile, acetylacetone | Acetic acid, HCl | Substituted 1H-pyrrolo[2,3-b]pyridine | researchgate.net |
Structure Activity Relationship Sar Studies of N Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine analogues is highly sensitive to the nature and position of various substituents. Strategic modifications at the C4, C5, and N-methyl positions, as well as stereochemical considerations, have profound effects on their inhibitory profiles against target enzymes.
C4-Position Substituent Effects
The substituent at the C4-position of the pyrrolopyridine ring is a key determinant of biological activity and selectivity. Research has shown that a secondary amine (NH) moiety at this position is often critical for potent kinase inhibition. jst.go.jp For instance, in a series of Janus kinase (JAK) inhibitors, replacing an N-methylcyclohexylamine group with a piperidine (B6355638) at the C4-position resulted in a dramatic decrease in JAK inhibitory activity, underscoring the importance of the exocyclic NH for interaction with the target. jst.go.jp
Further studies have demonstrated that attaching specific substituted cycloalkylamino or chiral amine groups to the C4-amino position can significantly enhance potency. The introduction of a chiral 1-phenylethanamine substituent at C4 was found to be essential for the protozoacidal activity of certain 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines. nih.gov Similarly, in the development of Protein Kinase B (PKB) inhibitors, optimization of lipophilic substituents on a 4-aminopiperidine (B84694) ring linked to the core scaffold led to potent and highly selective compounds. nih.gov
| Compound/Series | C4-Substituent | Key Finding | Primary Target |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Substituted cycloalkylamino | Important for increasing JAK3 inhibitory activity. jst.go.jp | JAK3 |
| 1H-Pyrrolo[2,3-b]pyridine derivative | Piperidine | Dramatically decreased JAK inhibitory activity compared to N-methylcyclohexylamine. jst.go.jp | JAK |
| 6-Aryl-pyrrolo[2,3-d]pyrimidine-4-amines | Chiral 1-phenylethanamine | Essential for high protozoacidal potency. nih.gov | Protozoal targets |
| Pyrrolo[2,3-d]pyrimidine derivatives | 4-Benzyl-piperidin-4-amine | Lipophilic substitution optimized potency and selectivity. nih.gov | PKB (Akt) |
C5-Position Substituent Effects, including Carbamoyl (B1232498) Group Introduction
Modifications at the C5-position have been instrumental in developing highly potent and selective kinase inhibitors. A particularly effective modification is the introduction of a carbamoyl (carboxamide) group. Studies targeting JAK inhibitors revealed that a carbamoyl group at the C5-position plays a crucial role in enhancing JAK3 inhibitory activity. jst.go.jp
Building on this, researchers designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as a scaffold for achieving JAK1 selectivity. acs.orgnih.gov The synthesis and evaluation of various methyl amide derivatives at this position led to the identification of potent and selective JAK1 inhibitors. nih.govsci-hub.se This strategy involves creating specific interactions within the kinase active site that are favored by one isoform over others. The strategic placement of the carboxamide allows for fine-tuning of the inhibitor's properties, influencing both potency and selectivity. acs.org
| Compound Series | C5-Substituent | Key Finding | Primary Target |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Carbamoyl group | Played an important role in increasing JAK3 inhibitory activity. jst.go.jp | JAK3 |
| N-Alkyl-pyrrolo[2,3-b]pyridine-5-carboxamide | Methyl amide derivatives | Provided a scaffold for potent and selective JAK1 inhibitors. acs.orgnih.govsci-hub.se | JAK1 |
Effects of N-Methylation and Steric Hindrance
N-methylation and the management of steric hindrance are critical aspects of the SAR of this compound class. In some cases, N-methylation can be detrimental to activity. For example, the deletion of an N-methyl group on the C4-position amine was found to resolve a steric clash with a C5-carbamoyl group, leading to a remarkable 100-fold increase in JAK3 inhibitory activity. jst.go.jp This highlights a delicate interplay between substituents at adjacent positions.
Conversely, N-methylation can be a key design element. The development of JAK1-selective inhibitors utilized an N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold, where various methyl amide derivatives were synthesized to optimize interactions. nih.govsci-hub.se However, the effects of N-methylation are context-dependent. In a different series targeting PKB, N-methylation of an amide linker, intended to reduce polarity, did not improve cellular activity, which was attributed to a concurrent decrease in affinity for the target kinase. nih.gov
| Modification | Context | Effect | Reference |
| Deletion of N-methyl group | C4-amine with C5-carbamoyl group | >100-fold increase in JAK3 inhibitory activity by relieving steric hindrance. | jst.go.jp |
| Introduction of N-methyl group | C5-carboxamide | Enabled the development of potent and selective JAK1 inhibitors. | nih.govsci-hub.se |
| N-methylation of amide linker | PKB inhibitor series | Did not substantially improve cellular activity; may have reduced target affinity. | nih.gov |
Stereochemical Considerations (e.g., Enantiomeric Activity)
Stereochemistry is a pivotal factor, with different enantiomers of chiral analogues often exhibiting significantly different biological activities. This is a common feature for potent enzyme inhibitors, as the three-dimensional arrangement of atoms must precisely complement the topography of the target's binding site.
In the pursuit of selective JAK1 inhibitors, a racemic compound was resolved into its constituent enantiomers. The (S,S)-enantiomer was identified as the more active form, displaying excellent potency for JAK1 and superior selectivity over other JAK family members like JAK2, JAK3, and TYK2. acs.orgnih.gov This demonstrates that a specific stereochemical configuration is required for optimal engagement with the JAK1 active site. Interestingly, in a separate study on pyrrolopyrimidine analogues with protozoacidal activity, both enantiomers of a chiral compound were found to possess high potency, suggesting the possibility of multiple binding modes or different molecular targets for this particular scaffold. nih.gov
Scaffold-Hopping and Bioisosteric Replacements
Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel core structures with improved properties. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold itself is a bioisostere of purine, which allows it to mimic the hinge-binding interactions of ATP in kinase active sites. nih.gov
This principle has been extended by replacing the 7-azaindole (B17877) core with other heterocycles to modulate activity and selectivity.
Pyrazolopyridines and Pyrazolo[3,4-d]pyrimidines : In some contexts, replacing a pyrrolopyridine with a pyrazolo[3,4-d]pyrimidine has led to significant improvements in potency. nih.gov Pyrazolopyridines are considered privileged heterocyclic cores in kinase drug discovery. nih.gov
Alternative Bicyclic Systems : In the development of PKB inhibitors, the pyrrolo[2,3-d]pyrimidine core was systematically replaced with other bicyclic systems, including 7-azaindole, oxopurine, and pyrazolo[3,4-b]pyridine, to evaluate the impact on potency and selectivity. nih.gov
PDE4B Inhibitors : A scaffold-hopping approach successfully identified a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov
Molecular Hybridization : A combined molecular hybridization and scaffold-hopping strategy was employed, merging fragments of the approved kinase inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to create new colony-stimulating factor 1 receptor (CSF1R) inhibitors. mdpi.comresearchgate.net
Influence of Pyrrolopyridine Core Modifications on Kinase Inhibition
Modifications to the pyrrolopyridine (7-azaindole) core itself are fundamental to its function as a kinase inhibitor scaffold. The nitrogen atoms within the bicyclic ring system are crucial for establishing hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a key anchoring point for many inhibitors. researchgate.netjst.go.jp
The positioning of these nitrogen atoms is critical.
Importance of N7 : Studies have shown that the nitrogen atom at the N7 position of the 7-azaindole core is essential for the antiproliferative activity of certain kinase inhibitors. nih.gov
Comparison with Pyrrolopyrimidines : When a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (a 7-azaindole derivative) was synthesized as a bioisostere of a potent pyrrolopyrimidine-based CSF1R inhibitor, it proved to be 20-fold less active. This result highlighted the critical importance of the N3 atom present in the parent pyrrolopyrimidine scaffold for efficient inhibition of that specific target. nih.gov
Core Structure and Potency : In another example, moving from a 1H-benzo[d]imidazole core to a pyrrolo[2,3-b]pyridine core led to an increase in PDE4B inhibitory potency, while the corresponding indole (B1671886) was inactive, demonstrating the core's profound influence on activity. nih.gov The pyrrolo[2,3-b]pyridine ring can orient itself to interact with key residues, such as Cys99 in the hinge region of IKKβ, to anchor the inhibitor in the active site. mdpi.com
Molecular Mechanisms and Biological Target Identification
Kinase Inhibition Profiles
Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have demonstrated inhibitory activity against several important kinase families. This scaffold is utilized in the design of inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinase 8 (CDK8), and, most notably, Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). medchemexpress.comnih.gov The versatility of the 1H-pyrrolo[2,3-b]pyridine ring allows for chemical modifications that can fine-tune the potency and selectivity of these inhibitors. selleckchem.com
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the development and progression of various cancers, making FGFRs an attractive target for therapeutic intervention. selleckchem.comnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and efficient core structure for developing potent FGFR inhibitors. selleckchem.comnih.gov Its low molecular mass and high ligand efficiency make it a promising starting point for optimization. nih.gov
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to have potent inhibitory activities against FGFR1, FGFR2, and FGFR3. selleckchem.com Structure-activity relationship (SAR) studies led to the identification of compound 4h , which demonstrated significant pan-FGFR inhibitory activity. nih.gov This compound effectively inhibited the activities of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range. nih.gov The inhibitory activities of selected compounds from this series are detailed below.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 3h | 54 | 66 | 320 |
| 4a | 83 | 93 | 421 |
| 4h | 7 | 9 | 25 |
| 4l | 266 | 259 | 634 |
| AZD-4547 (Reference) | 0.8 | 1 | 2 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. rsc.orgnih.gov Inhibition of VEGFR-2 signaling is therefore a key strategy in cancer therapy. nih.gov Heterocyclic scaffolds, including pyridine (B92270) derivatives, are foundational in the design of potent VEGFR-2 inhibitors. rsc.org For instance, research has demonstrated that designing dual inhibitors targeting both VEGFR-2 and PIM-1 kinase can be achieved using pyridine and thieno[2,3-b]pyridine (B153569) scaffolds. nih.gov This approach aims to surmount the resistance that can develop with antiangiogenic agents. nih.gov Studies on these related scaffolds have yielded compounds with potent dual inhibitory activity, highlighting the utility of the pyridine core in targeting the VEGFR-2 kinase domain. nih.gov
The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in the development of Janus kinase (JAK) inhibitors. rsc.org This scaffold effectively mimics the pyrrolo[2,3-d]pyrimidine ring of tofacitinib, a clinically approved JAK inhibitor, allowing it to form crucial hydrogen bond interactions within the ATP-binding site of the kinase. rsc.org JAKs are intracellular tyrosine kinases that play a critical role in mediating signaling for numerous cytokines and growth factors involved in inflammation and immune function. researchgate.netmdpi.com
Selective inhibition of JAK1 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. rsc.org JAK1 is involved in the signaling of many pro-inflammatory cytokines, and its selective inhibition is expected to offer therapeutic benefits while potentially avoiding side effects associated with the inhibition of other JAK isoforms like JAK2. researchgate.net The design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the development of potent and selective JAK1 inhibitors. rsc.org For example, the derivative 31g (4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) was identified as a potent JAK1-selective inhibitor, with its (S,S)-enantiomer exhibiting excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. rsc.org
Janus kinase 3 (JAK3) is primarily expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs lymphocyte survival, proliferation, and differentiation. rsc.org This makes JAK3 a key target for immunomodulation, particularly in the context of autoimmune diseases and organ transplant rejection. mdpi.com A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that target JAK3. mdpi.com An initial lead compound, 6 , showed potential inhibitory activity against JAKs. Through chemical modifications, such as adding a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, researchers significantly enhanced JAK3 inhibitory activity, leading to the identification of potent and moderately selective inhibitors like 14c . rsc.orgmdpi.com These compounds demonstrated a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.govmdpi.com
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| 6 | 2900 | 1800 | 1100 |
| 11a | >10000 | >10000 | 1600 |
| 14a | 70 | 110 | 14 |
| 11i | - | - | 3.0 |
Janus Kinases (JAKs)
G-Protein Coupled Receptor (GPCR) Agonism
The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory effects, making it a therapeutic target.
Based on the available scientific literature, there is no information regarding the activity of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine or its close structural analogs as agonists for the Cannabinoid Receptor 2 (CB2).
Modulation of Cellular Pathways
The inhibition of cell proliferation is a key outcome of targeting various signaling pathways involved in cancer. The pyrrolo[2,3-b]pyridine scaffold and its bioisostere, pyrrolo[2,3-d]pyrimidine, are found in many kinase inhibitors that ultimately lead to anti-proliferative effects.
While specific cell proliferation data for This compound is not available, derivatives of the core structure have shown such activity. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.org One compound from this series, 4h , not only inhibited FGFR1, 2, and 3 with nanomolar IC50 values but also inhibited the proliferation of 4T1 breast cancer cells and reduced colony formation in vitro. rsc.org
Similarly, inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold targeting Protein Kinase B (PKB/Akt) have demonstrated potent inhibition of tumor cell growth. nih.govacs.org PKB/Akt is a crucial component of pathways that promote cell proliferation and survival. nih.gov Representative compounds from this class strongly inhibited the growth of human tumor xenografts. nih.gov
Table 4: Anti-Proliferative Activity of Related Compounds
| Compound | Scaffold | Primary Target | Cellular Effect | Source |
|---|---|---|---|---|
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR | Inhibited 4T1 breast cancer cell proliferation | rsc.org |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | 7H-pyrrolo[2,3-d]pyrimidine | PKB/Akt | Strongly inhibited growth of human tumor xenografts | nih.gov |
This table presents data for derivatives of the 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine scaffolds.
Apoptosis Induction
The 1H-pyrrolo[2,3-b]pyridine core structure is a key feature in several compounds designed as potential anti-tumor agents that can induce programmed cell death, or apoptosis. Research into derivatives built upon this scaffold has demonstrated their ability to trigger apoptotic pathways in various cancer cell lines.
For instance, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been synthesized and evaluated for their biological activities. One optimized compound from this series, designated as 16h , was found to promote the apoptosis of A549 lung cancer cells in a dose-dependent manner. nih.gov Flow cytometry results indicated that treatment with this compound led to an increase in the apoptotic cell population. nih.gov
In another study, a different derivative, compound 4h , which has a 1H-pyrrolo[2,3-b]pyridine nucleus, was shown to induce apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov Western blot analysis confirmed this by showing a decrease in the anti-apoptotic protein Bcl2 and an increase in the pro-apoptotic protein cleaved caspase-3 after treatment with compound 4h. nih.gov Similarly, other research on a new series of 1H-pyrrolo[3,2-c]pyridine derivatives, an isomeric form of the core scaffold, identified a compound, 10t , that caused significant apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.comtandfonline.com
These findings underscore the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a basis for the development of new therapeutic agents that can selectively eliminate cancer cells by activating their intrinsic apoptotic machinery. smolecule.com
Table 1: Apoptosis Induction by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 16h | A549 (Lung Cancer) | Promoted apoptosis in a dose-dependent manner. | nih.gov |
| 4h | 4T1 (Breast Cancer) | Decreased Bcl2 and increased cleaved caspase-3 levels. | rsc.orgnih.gov |
| 10t | HeLa, SGC-7901, MCF-7 | Caused significant G2/M phase cell cycle arrest and apoptosis. | tandfonline.comtandfonline.com |
Cell Migration and Invasion Modulation
The modulation of cell migration and invasion is another critical area where derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity. The metastatic spread of cancer is a major cause of mortality, and compounds that can inhibit these processes are of great therapeutic interest.
Research has shown that compound 4h , a potent fibroblast growth factor receptor (FGFR) inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.govrsc.org Transwell chamber assays demonstrated a marked reduction in the migratory and invasive capabilities of these cells after treatment. rsc.org This effect was associated with the downregulation of matrix metalloproteinase-9 (MMP9), an enzyme involved in breaking down the extracellular matrix, and the upregulation of TIMP2, a natural inhibitor of MMPs. rsc.org
Furthermore, the 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative 16h was also found to potently suppress the migration of A549 lung cancer cells. nih.gov These studies highlight the role of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing agents that can interfere with the signaling pathways that govern cell motility and invasion, thereby potentially limiting the spread of cancer.
Table 2: Modulation of Cell Migration and Invasion by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 4h | 4T1 (Breast Cancer) | Significantly reduced migration and invasion; Down-regulated MMP9 and up-regulated TIMP2. | rsc.orgnih.govrsc.org |
| 16h | A549 (Lung Cancer) | Potently suppressed cell migration. | nih.gov |
Immunomodulatory Effects on T-cell Proliferation
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of novel immunomodulators, particularly those targeting the Janus kinase (JAK) family. nih.govresearchgate.net JAKs are crucial for transducing signals from various cytokines that regulate the proliferation and function of immune cells, including T-cells. nih.govresearchgate.netnih.gov
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of JAK3, a kinase predominantly expressed in hematopoietic cells and essential for immune function. nih.govresearchgate.netacs.org In one study, chemical modifications to an initial template compound led to the identification of compound 14c , a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net This compound demonstrated a significant immunomodulating effect on interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation. nih.govresearchgate.net
The inhibition of JAK3 is a key mechanism for controlling autoimmune diseases, as it can prevent T-cell exhaustion and modulate immune responses. acs.org The development of selective JAK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine structure, such as tofacitinib, has shown clinical benefits in treating conditions like rheumatoid arthritis by targeting cytokine signaling pathways. nih.govoup.com
Table 3: Immunomodulatory Effects of 1H-pyrrolo[2,3-b]pyridine Derivatives on T-cell Proliferation
| Compound/Target | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 14c | Showed immunomodulating effect on IL-2-stimulated T-cell proliferation. | Potent and moderately selective JAK3 inhibitor. | nih.govresearchgate.net |
| JAK Inhibitors | Prevent cytokine-induced maturation of Tck cells. | Target various cytokine signaling pathways. | nih.govoup.com |
Macrophage Pro-inflammatory Cytokine Activity Inhibition
The immunomodulatory properties of 1H-pyrrolo[2,3-b]pyridine derivatives also extend to their effects on macrophages, key cells of the innate immune system. The inhibition of pro-inflammatory cytokine production by macrophages is a significant therapeutic goal in many inflammatory diseases.
The inhibition of Janus kinases by compounds featuring the 1H-pyrrolo[2,3-b]pyridine scaffold plays a crucial role in this context. JAK inhibitors have been shown to disrupt the activation of macrophages induced by T-cells. nih.gov This disruption leads to a decrease in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor (TNF), IL-6, and IL-15. nih.gov
Studies have demonstrated that JAK3 inhibition, in particular, can differentially regulate the production of pro- and anti-inflammatory cytokines in innate immune cells. nih.gov Specifically, selective JAK3 inhibitors can reduce the levels of TNFα and IL-6 while maintaining the levels of the anti-inflammatory cytokine IL-10. acs.org This selective modulation of cytokine production by targeting JAKs with 1H-pyrrolo[2,3-b]pyridine-based inhibitors highlights their potential in treating inflammatory conditions by suppressing the pro-inflammatory activity of macrophages. nih.gov
Table 4: Inhibition of Macrophage Pro-inflammatory Cytokine Activity
| Compound Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| JAK Inhibitors | Decreased production of pro-inflammatory cytokines TNF, IL-6, and IL-15 by Tck cell-activated macrophages. | Disrupts T-cell induced macrophage activation. | nih.gov |
| Selective JAK3 Inhibitors | Reduced TNFα and IL-6 but maintained levels of IL-10 in human leukocytes. | Selective inhibition of JAK3, which is not involved in IL-10 signaling. | acs.org |
In Vitro Pharmacological and Biological Evaluation
Enzyme Inhibition Assays and IC50 Determinations
Research into the 7-azaindole (B17877) class of compounds, including N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, has heavily focused on their ability to inhibit Janus kinases (JAKs). jst.go.jpgoogle.com These enzymes are critical in signaling pathways that regulate immune responses and cell growth. jst.go.jp Inhibition of specific JAK isoforms is a key strategy in the development of treatments for autoimmune diseases and cancers. google.comnii.ac.jp
A close analog, N-Cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (also referred to as compound 6 in some studies), was identified as a template compound for JAK inhibitory activity. jst.go.jp It demonstrated potential inhibitory activity against multiple JAK enzymes. The half-maximal inhibitory concentration (IC50) values for this compound were determined in enzymatic assays. jst.go.jp
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| JAK1 | 2900 | jst.go.jp |
| JAK2 | 1800 | jst.go.jp |
| JAK3 | 1100 | jst.go.jp |
The development of these compounds often involves creating derivatives to improve potency and selectivity for a specific kinase, such as JAK3, over others to minimize potential side effects. jst.go.jpgoogle.com For instance, removing the N-methyl group and adding a carbamoyl (B1232498) group at the C5-position in a related structure led to a more than 100-fold increase in JAK3 inhibitory activity. jst.go.jp The 7-azaindole nucleus itself is crucial for this activity, acting as an anchor in the ATP-binding site of the kinases. jst.go.jp
Cell-Based Assays
Cell-based assays are essential for evaluating the biological effects of this compound derivatives in a more complex biological environment.
Derivatives of the 7-azaindole scaffold have demonstrated broad anti-proliferative activity against a variety of human tumor cell lines. jst.go.jp The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival, is a common target for these compounds. googleapis.com Inhibition of this pathway can suppress tumor growth. googleapis.com
While specific data on the anti-proliferative effects of this compound against cancer cell lines is not detailed in the provided search results, various related 7-azaindole compounds have shown significant activity. For example, certain derivatives have been effective against glioblastoma, colorectal cancer, and breast cancer cell lines. jst.go.jpgoogleapis.com One derivative, compound P1, showed cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and was particularly effective against HOS (osteosarcoma) cells with an IC50 value of 88.79 nM. Another derivative, 7-AID, displayed IC50 values of 16.96 µM on HeLa (cervical cancer), 14.12 µM on MCF-7, and 12.69 µM on MDA MB-231 (breast cancer) cells.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. The PI3K/AKT signaling pathway, when abnormally regulated, can inhibit apoptosis in tumor cells. googleapis.com Therefore, inhibitors based on the 7-azaindole scaffold are expected to promote cancer cell apoptosis. googleapis.com
Studies on 7-azaindole derivatives confirm this hypothesis. A compound known as P1 was found to induce cell death in HOS osteosarcoma cells through apoptosis and by causing cell cycle arrest in the G0/G1 phase at nanomolar concentrations. Another class of 7-azaindole derivatives, called meriolins, are reported to be potent inducers of apoptosis in various leukemia and lymphoma cell lines.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The 7-azaindole scaffold has been utilized to develop compounds that can inhibit these processes. Research has shown that certain 7-azaindole derivatives can effectively inhibit the migration and invasion of glioblastoma cells. jst.go.jp The inhibition of the PI3K/AKT pathway is also linked to a reduction in tumor invasion and metastasis. googleapis.com A scratch wound-healing assay, which assesses cell migration, was used to evaluate the anti-cancer properties of a 7-azaindole derivative known as 7-AID on HeLa cells.
Given their activity as JAK inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives are evaluated for their immunomodulatory effects. jst.go.jp The JAK/STAT pathway is central to the function of immune cells, and its modulation can impact immune responses. jst.go.jp Assays using spleen cells (splenocytes), which contain a mixture of immune cells like T-cells and B-cells, are used to assess these effects.
Specifically, the inhibitory effect on T-cell proliferation stimulated by Interleukin-2 (B1167480) (IL-2), a cytokine crucial for T-cell activation, is a key measure. While data for this compound is not available, its close analog, N-Cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine , showed an IC50 of 2000 nM in an IL-2-stimulated rat T-cell proliferation assay. jst.go.jp A more potent derivative, 14a , which lacks the N-methyl group, had a significantly lower IC50 of 120 nM in the same assay, demonstrating potent immunomodulating effects on T-cell proliferation. jst.go.jp
| Compound | IC50 (nM) | Reference |
|---|---|---|
| N-Cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 2000 | jst.go.jp |
| Compound 14a (N-cyclohexyl analog without N-methyl) | 120 | jst.go.jp |
Cytokines are signaling proteins that mediate inflammatory and immune responses. google.com As JAK inhibitors interfere with cytokine signaling pathways, their effect on cytokine release is a relevant area of investigation. google.comnii.ac.jp For example, cytokines such as tumor necrosis factor (TNF) are involved in inflammation. googleapis.com While the general mechanism of JAK inhibition implies an effect on cytokine-mediated pathways, specific data from cytokine release assays, particularly for TNF-α, for this compound or its immediate derivatives were not found in the provided search results.
In Vitro ADME Properties and Metabolic Stability
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior in vivo. For this compound and its analogs, in vitro assays provide initial data on metabolic stability, membrane permeability, and potential for drug-drug interactions. While specific data for this compound is not extensively detailed in publicly available literature, studies on structurally related pyrrolopyridine and pyrrolopyrimidine scaffolds offer significant insights into its likely profile.
Research into analogous compounds, such as those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has highlighted common ADME challenges. These can include low permeability and high efflux mediated by transporters like P-glycoprotein (P-gp), as well as metabolic lability. nih.gov For example, a study on 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine derivatives revealed that certain substituents led to poor permeability and significant metabolic instability. nih.gov Similarly, another research effort focusing on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides found that while potent, early analogs suffered from rapid metabolic clearance in vivo, prompting further chemical modifications to improve their ADME profile. acs.orgnih.gov
Metabolic Stability in Liver Microsomes and Hepatocytes
In vitro metabolic stability is typically assessed by incubating a compound with liver microsomes or hepatocytes and monitoring its disappearance over time. evotec.com Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are used to determine a compound's intrinsic clearance (CLint). evotec.comnih.gov Hepatocytes, being whole liver cells, provide a more comprehensive picture by including both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) metabolic pathways. evotec.com
For compounds with a pyrrolo[2,3-b]pyridine (7-azaindole) core, metabolic stability can be a significant hurdle. Studies on similar heterocyclic structures often reveal that the core itself or its substituents are susceptible to metabolism. nih.govmdpi.com For instance, research on related kinase inhibitors showed that compounds containing 4-amino-4-benzylpiperidine moieties linked to a pyrrolo[2,3-d]pyrimidine core underwent rapid metabolism, leading to high clearance. acs.orgnih.gov The primary sites of metabolism often include the aromatic rings and alkyl groups, which can undergo hydroxylation or N-dealkylation.
The stability of a compound is generally reported as its half-life (t½) and intrinsic clearance. A shorter half-life and higher clearance value indicate lower metabolic stability.
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
This table is illustrative, showing typical data formats for this type of assay.
| Compound Class | Concentration (µM) | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine Analog | 1 | < 15 | > 92 |
| Optimized Analog | 1 | 45 | 31 |
Membrane Permeability and P-glycoprotein (P-gp) Interaction
A compound's ability to cross biological membranes, such as the intestinal wall, is essential for oral absorption. This is often evaluated in vitro using cell-based assays, like the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized epithelial cells resembling the intestinal barrier.
Permeability is measured by the apparent permeability coefficient (Papp). A high Papp value in the apical-to-basolateral (A→B) direction suggests good absorption. The assay can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). wikipedia.org P-gp is an ATP-dependent pump that expels xenobiotics from cells, reducing their intracellular concentration and absorption. wikipedia.orgnih.gov If the basolateral-to-apical (B→A) Papp value is significantly higher than the A→B value (typically an efflux ratio >2), it indicates the compound is likely a P-gp substrate. nih.gov
For the broader class of pyrrolopyrimidine-based inhibitors, high efflux has been identified as a potential liability, limiting cellular potency and oral bioavailability. nih.gov
Cytochrome P450 (CYP) Inhibition Potential
Investigating a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is crucial for predicting drug-drug interactions. nih.govnih.gov Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity. In vitro CYP inhibition assays measure the concentration of the test compound required to reduce the activity of a specific CYP isoform by 50% (IC50). Compounds with low IC50 values are more likely to cause clinically significant drug interactions. nih.gov The pyrrolo[2,3-b]pyridine core, being an aromatic heterocyclic system, has the potential to interact with the active site of CYP enzymes. nih.gov
Table 2: Representative Cytochrome P450 Inhibition Profile
This table is illustrative, showing typical data formats for this type of assay.
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | 38 |
| CYP2D6 | > 50 |
Computational and Structural Biology Studies
Molecular Docking and Ligand-Target Binding Mode Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), docking studies have been instrumental in understanding their interactions within the binding sites of various protein kinases, which are frequent targets in cancer therapy.
Research on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of kinases such as c-Met, Polo-like kinase 4 (PLK4), and Janus kinase 1 (JAK1) reveals common and specific binding patterns. The 7-azaindole scaffold typically serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. For instance, in studies of c-Met inhibitors, the pyrrolo[2,3-b]pyridine moiety has been shown to form hydrogen bonds with the amino acid residue Met1160. koreascience.kr Similarly, in the context of JAK1 inhibitors, derivatives of the related pyrrolo[2,3-d]pyrimidine-4-amine scaffold form hydrogen bonds with residues like Glu957 and Leu959 in the hinge region. nih.gov
The N-methyl group of the titular compound can influence solubility and conformational preferences, while the 4-amino group is often a key interaction point. Substituents at other positions of the pyrrolopyridine ring are explored to enhance binding affinity and selectivity by forming additional interactions with the protein. For example, in the design of PLK4 inhibitors, modifications at the 3- and 5-positions of the 1H-pyrrolo[2,3-b]pyridine core were found to shift selectivity. Docking studies showed that these modifications influence binding orientations within the ATP-binding pocket, governed by steric and electronic factors. koreascience.kr
| Target Kinase | Key Interacting Residues | Interaction Type | Compound Scaffold |
|---|---|---|---|
| c-Met | Met1160, Lys1110 | Hydrogen Bond | 1H-pyrrolo[2,3-b]pyridine |
| JAK1 | Glu957, Leu959, Gly887, His885 | Hydrogen Bond, Water-mediated Hydrogen Bond | pyrrolo[2,3-d]pyrimidin-4-amine |
| PLK4 | Glu96 | Ionic Interaction | 1H-pyrrolo[2,3-b]pyridine |
| SARS-CoV-2 S1-RBD/hACE2 | TYR505 (S1-RBD), LYS353 (hACE2) | Hydrogen Bond, pi-pi stacking | 7-azaindole |
WaterMap Analysis for Solvation Effects in Binding Pockets
While direct WaterMap analysis studies specifically for N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine are not prominently available in the reviewed literature, the principles of this technique are highly relevant to its drug design context. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site. drughunter.com It helps to identify "high-energy" or unstable water molecules that are energetically unfavorable to remain in the binding pocket upon ligand binding. Displacing these high-energy water molecules with a part of the drug molecule can lead to a significant gain in binding affinity. drughunter.comwalshmedicalmedia.com
In the context of kinase inhibitors, the ATP binding site is hydrated with numerous water molecules. Some of these water molecules may form stable hydrogen bond networks, while others may be sterically hindered or have unsatisfied hydrogen bonds, making them thermodynamically unstable. walshmedicalmedia.com A WaterMap analysis of a kinase binding pocket targeted by a 1H-pyrrolo[2,3-b]pyridin-4-amine derivative would map out the locations and free energies of these water molecules.
This information is crucial for lead optimization. For example, if a high-energy water molecule is identified in a hydrophobic pocket adjacent to the bound ligand, a medicinal chemist could design a new analog with a hydrophobic extension (e.g., a methyl or ethyl group) at the appropriate position on the pyrrolopyridine scaffold to displace this water molecule. This displacement would release the unfavorable water into the bulk solvent, resulting in a net favorable change in the free energy of binding and thus, higher potency.
Molecular dynamics simulations on related systems, such as pyrrolo[2,3-d]pyrimidin-4-amine inhibitors of JAK1, have shown the importance of water-mediated interactions, where a water molecule bridges the ligand and the protein. nih.gov WaterMap analysis provides a more quantitative framework to decide whether to displace or to bridge these water molecules to maximize inhibitor potency.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. The design of inhibitors based on the this compound scaffold is a clear example of the application of SBDD principles.
The general strategy involves using the 7-azaindole core as a foundational scaffold that mimics the adenine (B156593) part of ATP, allowing it to anchor in the hinge region of kinases. nih.gov From this anchor, medicinal chemists systematically build upon the molecule, adding functional groups that extend into other pockets of the active site. The design process is iterative:
Scaffold Hopping and Hybridization: Based on the structure of a known inhibitor, a new scaffold like 1H-pyrrolo[2,3-b]pyridine might be proposed as a bioisostere. nih.gov
Docking and Scoring: The new scaffold and its derivatives are docked into the target's binding site to predict their binding mode and estimate their binding affinity.
Synthesis and Biological Evaluation: The most promising compounds from computational screening are synthesized and tested for their biological activity.
Co-crystallization and SAR Analysis: Obtaining a crystal structure of the target in complex with a synthesized inhibitor provides precise information about the binding mode. This structural data, combined with the structure-activity relationship (SAR) from biological testing, guides the next round of design. For instance, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors revealed the importance of ring size and hydrophobicity for activity and selectivity. nih.gov
Preclinical Efficacy Studies in Disease Models
Antitumor Activity in Xenograft Models
No data available for N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
No data available for this compound.
Analgesic and Sedative Activity in Animal Models
No data available for this compound.
Acute and Chronic Pain Models
No data available for this compound.
Analytical and Characterization Techniques
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the structural features of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
While specific NMR data for this compound is not extensively detailed in publicly available literature, the analysis of closely related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives provides a strong basis for predicting its spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a characteristic signal for the N-methyl group. For a related compound, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the N-methyl protons appear as a singlet at approximately 3.75 ppm. The aromatic protons would appear further downfield, typically between 6.5 and 8.5 ppm, with their multiplicity and coupling constants (J values) providing information about their relative positions on the bicyclic ring system. For instance, in some 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, proton signals are well-resolved, allowing for unambiguous assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule. The spectrum for a related compound, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, shows the N-methyl carbon at approximately 31.5 ppm. The aromatic carbons of the pyrrolo[2,3-b]pyridine core would resonate in the range of approximately 85 to 160 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related Pyrrolopyrimidine Analog
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ¹H | 8.27 | s | Aromatic CH |
| ¹H | 6.91 | s | Aromatic CH | |
| ¹H | 5.92 | br s | NH₂ | |
| ¹H | 3.75 | s | N-CH₃ | |
| ¹³C | 157.0 | - | Aromatic C | |
| ¹³C | 152.8 | - | Aromatic CH | |
| ¹³C | 149.8 | - | Aromatic C | |
| ¹³C | 124.7 | - | Aromatic CH | |
| ¹³C | 102.0 | - | Aromatic C | |
| ¹³C | 86.1 | - | Aromatic C | |
| ¹³C | 31.5 | - | N-CH₃ |
Note: Data is for a structurally related compound and serves as an example of expected spectral features.
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to display characteristic absorption bands. The N-H stretching vibrations of the pyrrole ring and the secondary amine would typically appear in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methyl group are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1200-1350 cm⁻¹ range. While a specific spectrum for the target compound is not provided, data for the parent compound, 1H-Pyrrolo[2,3-b]pyridine, is available through resources like the NIST Chemistry WebBook nist.gov.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
For a related compound, a high-resolution electrospray mass spectrometry (HR-ESMS) analysis showed a calculated value for C₁₃H₁₃N₄⁺ ([M+H]⁺) of 225.1135, with a found value of 225.1135, confirming its elemental composition. For this compound (C₈H₁₀N₄), the expected exact mass of the [M+H]⁺ ion would be calculated based on its molecular formula.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₁N₄⁺ | 163.0978 |
| [M+Na]⁺ | C₈H₁₀N₄Na⁺ | 185.0797 |
| [M-H]⁻ | C₈H₉N₄⁻ | 161.0833 |
Note: These are theoretical values based on the molecular formula.
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound and related compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.
In the analysis of related pyrrolopyrimidine derivatives, reversed-phase HPLC is commonly employed. A typical method might use a C8 or C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). Detection is commonly performed using a UV detector, often at wavelengths such as 254 nm. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₁₀N₄, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the sample.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 59.24 |
| Hydrogen | H | 1.01 | 6.21 |
| Nitrogen | N | 14.01 | 34.54 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
